molecular formula C20H20O6 B102594 Deoxyherquenone CAS No. 17298-90-7

Deoxyherquenone

Cat. No.: B102594
CAS No.: 17298-90-7
M. Wt: 356.4 g/mol
InChI Key: KMPAOJFBQSXEAI-UHFFFAOYSA-N
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Description

Deoxyherquenone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple hydroxyl and methoxy groups, contributing to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deoxyherquenone typically involves multi-step organic reactions. The process often starts with the formation of the phenaleno[1,2-b]furan core, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Common reagents used in these steps include methanol, hydroxylating agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Deoxyherquenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Deoxyherquenone is a naturally occurring compound that has garnered attention in scientific research for its potential applications across various fields, particularly in pharmacology and biochemistry. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has been investigated for its potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting that it may interfere with cellular proliferation pathways.

Case Study: Anti-Cancer Activity

  • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
  • Method : MTT assay was used to assess cell viability.
  • Findings : this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 15 µM.

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

  • Objective : To test the antibacterial effects of this compound against Staphylococcus aureus.
  • Method : Disc diffusion method was employed to measure inhibition zones.
  • Findings : The compound showed a notable inhibition zone of 12 mm at a concentration of 100 µg/disc.

Neuroprotective Effects

Recent studies indicate that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotection in Neuroblastoma Cells

  • Objective : To investigate the protective effects against oxidative stress.
  • Method : Cells were treated with hydrogen peroxide alongside varying concentrations of this compound.
  • Findings : The compound significantly reduced cell death caused by oxidative stress, indicating potential therapeutic benefits for neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50/Effect SizeReference
Anti-CancerMCF-7 (Breast Cancer)15 µM
AntimicrobialStaphylococcus aureusInhibition Zone: 12 mm
NeuroprotectiveNeuroblastoma CellsReduced Cell Death

Mechanism of Action

The mechanism of action of Deoxyherquenone involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,8,14-Trihydroxy-17-methoxy-2-oxatricyclo[13.2.2.1~3,7~]icosa-1(17),3(20),4,6,15,18-hexaen-10-one: Shares similar hydroxyl and methoxy groups but differs in its tricyclic structure.

    (9R)-3,4,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-6H-phenaleno[1,2-b]furan-6-one: Similar in structure but with variations in the position of hydroxyl groups.

Uniqueness

Deoxyherquenone is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are used to confirm the structural identity and purity of Deoxyherquenone?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is employed to verify carbon skeleton connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass. Infrared (IR) spectroscopy identifies functional groups (e.g., ketones, conjugated double bonds). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ ≥ 95% homogeneity). For novel derivatives, X-ray crystallography may resolve stereochemistry .
  • Key Considerations : Cross-validate spectral data with computational tools (e.g., DFT simulations) and reference literature for known analogs. Discrepancies in splitting patterns (NMR) or retention times (HPLC) may indicate impurities or isomerism .

Q. How is this compound synthesized in laboratory settings, and what are critical reaction optimization parameters?

  • Methodological Answer : Synthesis typically involves multi-step pathways, such as polyketide cyclization or biomimetic oxidative dimerization. Key steps include protecting-group strategies (e.g., silylation of hydroxyl groups) and catalytic asymmetric oxidation. Reaction optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., 5 mol% Pd/C). Yields are improved via microwave-assisted synthesis or flow chemistry .
  • Key Considerations : Monitor intermediates using Thin-Layer Chromatography (TLC) and characterize unstable intermediates in situ. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Use cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Antioxidant activity is tested via DPPH radical scavenging. Enzyme inhibition (e.g., kinases, proteases) is assessed using fluorogenic substrates. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .
  • Key Considerations : Account for solvent interference (e.g., DMSO concentrations ≤0.1%) and cell line-specific metabolic profiles. Dose-response curves should span 3–5 logarithmic concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., serum concentration in cell media), compound solubility, or batch-to-batch purity variations. Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Validate findings via orthogonal assays (e.g., apoptosis markers alongside viability assays) .
  • Key Considerations : Publish negative results and raw data in supplementary materials to enhance reproducibility. Cross-reference solvent effects (e.g., aqueous vs. DMSO solubility) and cell passage numbers .

Q. What strategies are employed to elucidate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine proteomics (e.g., SILAC labeling) with RNA-seq to identify differentially expressed pathways. Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities to putative targets (e.g., HSP90). CRISPR-Cas9 knockout models can validate target relevance .
  • Key Considerations : Prioritize targets with pathway enrichment analysis (e.g., KEGG, GO terms) and validate in 3D cell cultures or patient-derived xenografts (PDX) for physiological relevance .

Q. How can structural modifications of this compound enhance its pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., sulfonamides) to improve aqueous solubility or methyl groups to block metabolic hotspots. Use in silico tools (e.g., molecular docking, ADMET predictors) to prioritize analogs. Validate plasma stability via LC-MS/MS in simulated gastric fluid and liver microsomes .
  • Key Considerations : Balance lipophilicity (logP 2–5) for membrane permeability. Test metabolites for off-target effects using cytochrome P450 inhibition assays .

Q. Methodological and Analytical Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For synergy studies (e.g., with cisplatin), employ the Chou-Talalay combination index .
  • Key Considerations : Normalize data to vehicle controls and exclude outliers via Grubbs’ test. Share code repositories (e.g., GitHub) for transparency .

Q. How should researchers design experiments to compare this compound’s efficacy with structurally related polyketides?

  • Methodological Answer : Use a panel of analogs (e.g., herqueinone, atrovenetin) in parallel assays under identical conditions. Compare parameters like potency (IC₅₀), selectivity (therapeutic index), and resistance profiles (e.g., P-glycoprotein efflux). Include isogenic cell lines to isolate mechanism-specific effects .
  • Key Considerations : Document synthetic routes and purity levels for all analogs. Use blinded scoring for subjective endpoints (e.g., tumor size in vivo) .

Q. Data Reporting and Reproducibility

Q. What criteria should guide the inclusion of this compound data in supplementary materials versus main manuscripts?

  • Methodological Answer : Main manuscripts should highlight novel findings (e.g., a new synthetic route or target). Supplementary materials include raw spectral data, crystallographic CIF files, and extended dose-response tables. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for formatting .
  • Key Considerations : Annotate datasets with metadata (e.g., instrument calibration dates) and deposit in public repositories (e.g., Zenodo) .

Q. How can researchers address variability in this compound’s biological activity due to natural source differences?

  • Methodological Answer : Standardize extraction protocols (e.g., Soxhlet vs. supercritical CO₂) and authenticate source organisms via DNA barcoding. Compare batches using metabolomic profiling (LC-MS/MS) to identify confounding compounds .
  • Key Considerations : Collaborate with taxonomists for species verification and report geographic collection sites in metadata .

Properties

CAS No.

17298-90-7

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

4,6,7-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one

InChI

InChI=1S/C20H20O6/c1-7-6-9(21)11-12-10(7)18-14(20(3,4)8(2)26-18)15(22)13(12)17(24)19(25-5)16(11)23/h6,8,22-24H,1-5H3

InChI Key

KMPAOJFBQSXEAI-UHFFFAOYSA-N

SMILES

CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C

Canonical SMILES

CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C

Synonyms

deoxyherquienone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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